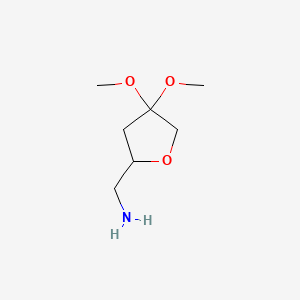
5-Bromo-2-methoxypyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxypyridine-3-carbothioamide: is an organic compound with the molecular formula C7H7BrN2OS It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbothioamide typically involves the bromination of 2-methoxypyridine followed by the introduction of a carbothioamide group. The reaction conditions often include the use of bromine and a suitable solvent such as acetic acid. The mixture is stirred at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-methoxypyridine-3-carbothioamide can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Bromine: Used for the initial bromination step.
Acetic Acid: Common solvent for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation reactions.
Complex Organic Molecules: From coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxypyridine-3-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carbothioamide group are likely involved in binding to these targets, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 3-Bromo-5-methoxypyridine
Comparison:
- 5-Bromo-2-methoxypyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde and 5-Bromo-2-methoxypyridine-3-carboxylic acid have aldehyde and carboxylic acid groups, respectively, which lead to different chemical properties and applications.
- 3-Bromo-5-methoxypyridine lacks the carbothioamide group, making it less versatile in certain chemical reactions.
Propriétés
Formule moléculaire |
C7H7BrN2OS |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
5-bromo-2-methoxypyridine-3-carbothioamide |
InChI |
InChI=1S/C7H7BrN2OS/c1-11-7-5(6(9)12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,12) |
Clé InChI |
KFELYZUKQZOJQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)Br)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


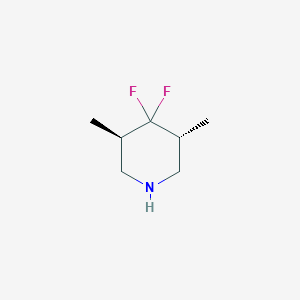
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)
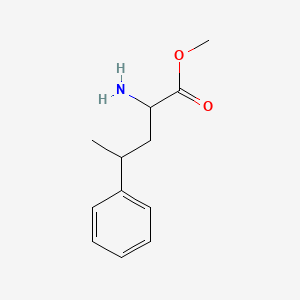
![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
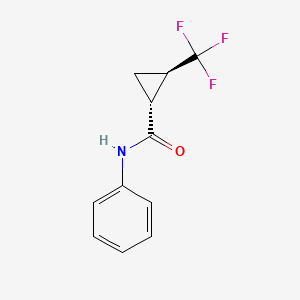

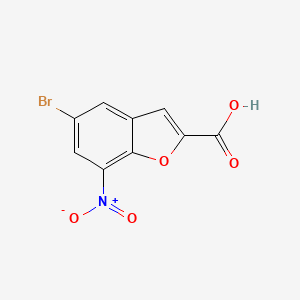
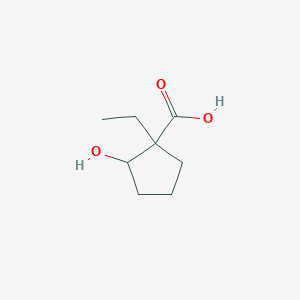
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
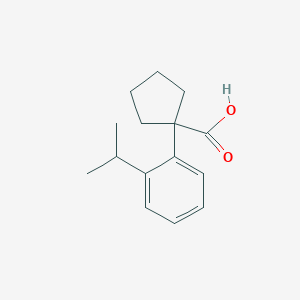
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
